N-[3-methoxy-4-(pentanoylamino)phenyl]-2-nitrobenzamide
Overview
Description
N-[3-methoxy-4-(pentanoylamino)phenyl]-2-nitrobenzamide is a synthetic organic compound belonging to the benzamide family It is characterized by its complex molecular structure, which includes a methoxy group, a pentanoylamino group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(pentanoylamino)phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The nitrobenzene derivative undergoes amidation with 3-methoxy-4-aminophenylpentanoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(pentanoylamino)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium hydride, various alkyl halides, dimethylformamide (DMF) as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Major Products Formed
Reduction: Formation of N-[3-methoxy-4-(pentanoylamino)phenyl]-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-[3-methoxy-4-(pentanoylamino)phenyl]-2-nitrobenzoic acid.
Scientific Research Applications
N-[3-methoxy-4-(pentanoylamino)phenyl]-2-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers with unique properties.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(pentanoylamino)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide
- N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide
- N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide
Uniqueness
N-[3-methoxy-4-(pentanoylamino)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-methoxy-4-(pentanoylamino)phenyl]-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-3-4-9-18(23)21-15-11-10-13(12-17(15)27-2)20-19(24)14-7-5-6-8-16(14)22(25)26/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDAUAFRBSYVON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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